molecular formula C10H6ClN3 B1625177 4-chloro-1H-imidazo[4,5-c]quinoline CAS No. 132206-92-9

4-chloro-1H-imidazo[4,5-c]quinoline

Cat. No. B1625177
M. Wt: 203.63 g/mol
InChI Key: SHKUAAUCZDOPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-imidazo[4,5-c]quinoline is a chemical product that has been used as a photosynthetic activator in weed science and pest control . It has been shown to significantly increase the growth rate of wheat, soybean, and oilseed crops .


Synthesis Analysis

A series of imidazo[4,5-c]quinoline derivatives was synthesized with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as starting materials, 6-bromo-4-chloro-3-nitroquinoline as intermediate and Suzuki reaction and closure of the imidazolinone ring with triphosgene as key steps .


Molecular Structure Analysis

The molecular structure of 4-chloro-1H-imidazo[4,5-c]quinoline consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3 .


Chemical Reactions Analysis

In the synthesis of imidazo[4,5-c]quinoline derivatives, an iodine-mediated decarboxylative cyclization was developed from α-amino acids and 2-methyl quinolines under metal-free conditions . This process affords a variety of imidazo[1,5-a]quinolines with moderate to good yields .


Physical And Chemical Properties Analysis

4-Chloro-1H-imidazo[4,5-c]quinoline is a white to off-white to yellow powder or crystals . It has a molecular weight of 259.74 . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Novel Nitrogen-Containing Pentacyclic Compounds: Dianat et al. (2015) demonstrated the use of 2-chloro-3-formyl quinoline in a multi-component reaction, leading to the synthesis of imidazo[4,5-c]quinoline derivatives. This process involves Ullmann-type coupling for intramolecular C–N bond formation, highlighting a method for creating complex nitrogen-containing structures (Dianat et al., 2015).
  • Heterocyclo[4,5-c]quinolines Synthesis: Khodair et al. (1999) explored the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines using 4-chloro-2-methyl-3-nitroquinolines as precursors. This study showcases the versatility of nitro groups in cyclization processes to form imidazo[4,5-c]quinoline derivatives (Khodair et al., 1999).

Biological Activities and Applications

  • PI3K/PKB Pathway Modulation: Stauffer et al. (2008) identified imidazo[4,5-c]quinoline derivatives as potent modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, leading to potential clinical development candidates for targeting specific cellular signaling pathways (Stauffer et al., 2008).
  • Imidazo[4,5-c]quinoline Derivatives as PI3K/mTOR Inhibitors: Yanjie et al. (2017) synthesized a series of imidazo[4,5-c]quinoline derivatives showing an interesting profile as dual PI3K/mTOR inhibitors, which are crucial for cancer research and therapy. This demonstrates the potential of these compounds in developing new therapeutic agents (Yanjie et al., 2017).

Material Science and Catalysis

  • Magnetically Recoverable Catalyst for Synthesis: Mouradzadegun et al. (2015) reported on the synthesis of N-fused imidazole-quinoline conjugates using sulfamic acid-functionalized γ-Fe2O3 nanoparticles. This catalytic method under solvent-free conditions emphasizes the role of imidazo[4,5-c]quinoline frameworks in facilitating environmentally friendly and efficient chemical transformations (Mouradzadegun et al., 2015).

Photocatalytic and Magnetic Properties

  • Supramolecular Structures and Properties: Li et al. (2020) synthesized octamolybdate complexes using a quinoline–imidazole–monoamide ligand, revealing insights into the electrochemical, photocatalytic, and magnetic properties of these complexes. The study underscores the utility of imidazo[4,5-c]quinoline derivatives in designing materials with specific functional properties (Li et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The structural requirements for allosteric enhancement at the A3AR were distinct from the requirements to inhibit equilibrium binding . Thus, future research could focus on preparing allosteric enhancers of the human A3AR that have an improved allosteric effect in comparison to the inhibition of equilibrium binding at the orthosteric site .

properties

IUPAC Name

4-chloro-3H-imidazo[4,5-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKUAAUCZDOPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467495
Record name 1H-Imidazo[4,5-c]quinoline, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1H-imidazo[4,5-c]quinoline

CAS RN

132206-92-9
Record name 1H-Imidazo[4,5-c]quinoline, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1H-imidazo[4,5-c]quinoline
Reactant of Route 2
4-chloro-1H-imidazo[4,5-c]quinoline
Reactant of Route 3
Reactant of Route 3
4-chloro-1H-imidazo[4,5-c]quinoline
Reactant of Route 4
Reactant of Route 4
4-chloro-1H-imidazo[4,5-c]quinoline
Reactant of Route 5
Reactant of Route 5
4-chloro-1H-imidazo[4,5-c]quinoline
Reactant of Route 6
4-chloro-1H-imidazo[4,5-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.